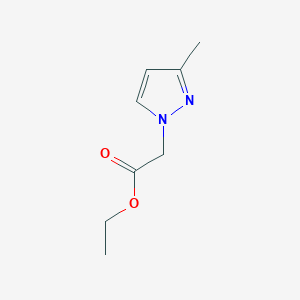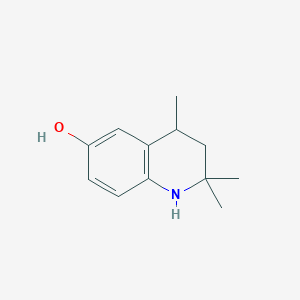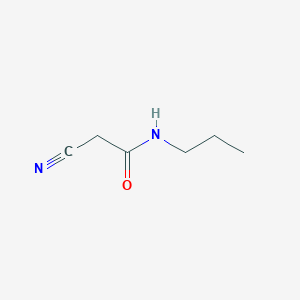
ethyl (3-methyl-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a specific derivative where the pyrazole ring is substituted with a methyl group and an ester group, making it a potential candidate for various chemical reactions and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods, including cyclocondensation reactions and multi-step reactions. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was performed using ultrasound irradiation to achieve high regioselectivity and yields . Similarly, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was carried out through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray diffraction studies . The presence of intramolecular hydrogen bonding and π-π stacking interactions can stabilize the crystal structure of these compounds . The molecular structure is crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acetylation, cyclocondensation, and annulation, to yield a wide range of products. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to produce different acetylated products, demonstrating the reactivity of nitrogen atoms in the ring . The reactivity of pyrazole derivatives towards nucleophilic reagents can lead to the formation of diverse heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the ethyl ester group can affect these properties and the overall reactivity of the compound. The evaluation of these properties is essential for the development of pyrazole derivatives as pharmaceutical agents or in other chemical applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are an important class of compounds for drug development . Pyrazole derivatives have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .
Drug Discovery
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They have attracted much attention in the field of drug discovery .
Agrochemistry
Pyrazoles have potential applications in the agrochemical industry . They can be used as pesticides .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can form complexes with various metals .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to synthesize various organometallic compounds .
Green Synthesis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Green synthesis is a method that minimizes the use of hazardous substances in the design, manufacture, and application of chemical products .
Antioxidant Screening
Some pyrazole-based heterocycles have been synthesized and screened for their antioxidant properties .
Biological Activities
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Eigenschaften
IUPAC Name |
ethyl 2-(3-methylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZCRHUBFHKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290296 | |
| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-methyl-1H-pyrazol-1-yl)acetate | |
CAS RN |
934172-61-9 | |
| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)






![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)

